4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid
Overview
Description
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid is a chemical compound that belongs to the class of pyrimidine-based drugs. It is known for its potent inhibitory effects on dihydrofolate reductase, an enzyme essential for the synthesis of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid typically involves a multi-step process. One common method includes the preparation of ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-ylamino)benzoate, followed by hydrolysis to obtain the target compound . The reaction conditions often involve the use of methanol as a solvent and slow evaporation techniques to obtain suitable crystals for further reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation, can be employed . This method is favored for its mild reaction conditions and environmental compatibility.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its inhibitory effects on enzymes like dihydrofolate reductase.
Medicine: Potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of DNA and RNA, and its inhibition leads to the disruption of nucleic acid synthesis, which can be beneficial in treating certain diseases. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine-based drugs that inhibit dihydrofolate reductase, such as methotrexate and trimethoprim. These compounds share a similar mechanism of action but differ in their chemical structure and specific applications.
Uniqueness
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct properties and potential applications. Its allyl and methyl groups, along with the phenylpyrimidinyl moiety, contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
4-[(6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-7-18-14(2)22-19(15-8-5-4-6-9-15)24-20(18)23-17-12-10-16(11-13-17)21(25)26/h3-6,8-13H,1,7H2,2H3,(H,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRBODOBCAROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356576 | |
Record name | 4-{[6-Methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-yl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300837-31-4 | |
Record name | 4-{[6-Methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-yl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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